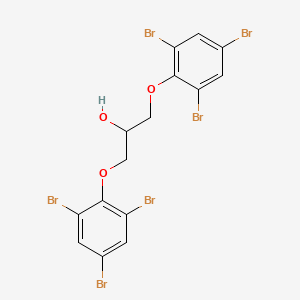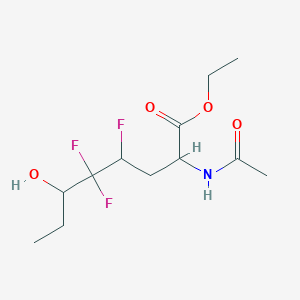![molecular formula C26H37ClO B14366554 4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol CAS No. 90137-78-3](/img/structure/B14366554.png)
4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core substituted with chloro and bulky cyclohexenyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Chlorination: The phenol derivative undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Alkylation: The chlorinated phenol is then subjected to Friedel-Crafts alkylation using 4-methylcyclohex-3-en-1-ylpropan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the chlorination and alkylation reactions under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related compounds.
Substitution: Amino or thiol-substituted phenols.
Aplicaciones Científicas De Investigación
4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the bulky cyclohexenyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity. The chloro group may also participate in halogen bonding, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2,6-di-tert-butylphenol: Similar structure but with tert-butyl groups instead of cyclohexenyl groups.
2,6-Di-tert-butyl-4-methylphenol: Lacks the chloro group and has tert-butyl groups.
4-Chloro-2,6-dimethylphenol: Smaller alkyl groups compared to cyclohexenyl groups.
Uniqueness
4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is unique due to its combination of a chloro group and bulky cyclohexenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where steric effects and halogen bonding play crucial roles.
Propiedades
Número CAS |
90137-78-3 |
|---|---|
Fórmula molecular |
C26H37ClO |
Peso molecular |
401.0 g/mol |
Nombre IUPAC |
4-chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol |
InChI |
InChI=1S/C26H37ClO/c1-17-7-11-19(12-8-17)25(3,4)22-15-21(27)16-23(24(22)28)26(5,6)20-13-9-18(2)10-14-20/h7,9,15-16,19-20,28H,8,10-14H2,1-6H3 |
Clave InChI |
QUDVOJYIBXXHAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C(C)(C)C2=CC(=CC(=C2O)C(C)(C)C3CCC(=CC3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


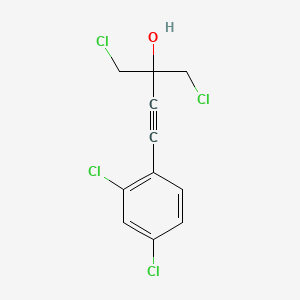

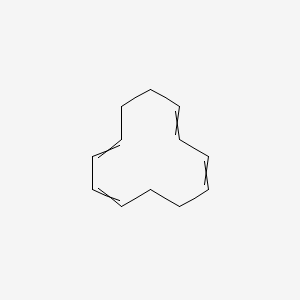

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
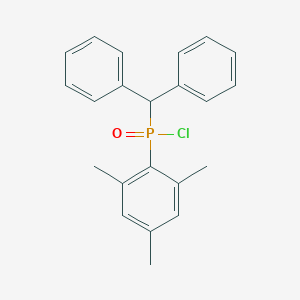
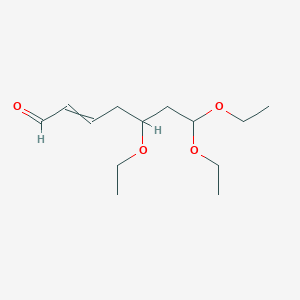
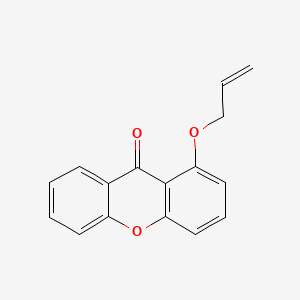
diphenylsilane](/img/structure/B14366539.png)

![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
